molecular formula C6H10O5 B063162 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane CAS No. 194021-88-0

3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane

Cat. No. B063162
M. Wt: 162.14 g/mol
InChI Key: FSAAIWWCJBCQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane (AMT) is a cyclic peroxide compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications.

Mechanism Of Action

The exact mechanism of action of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane is not fully understood. However, it is believed that 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane exerts its pharmacological effects through the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to cell death.

Biochemical And Physiological Effects

3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has been shown to have various biochemical and physiological effects. It has been found to increase the levels of ROS in cells, leading to oxidative stress and apoptosis. 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has also been shown to inhibit the activity of enzymes involved in the biosynthesis of heme, a critical component of the malaria parasite's lifecycle.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane in lab experiments is its potent pharmacological effects. 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has been shown to be effective at low concentrations, making it a useful tool for studying the mechanisms of action of various drugs and compounds. However, the explosive nature of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane poses a significant safety risk and requires careful handling and storage.

Future Directions

There are several future directions for the study of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane. One area of research is the development of new antimalarial drugs based on the structure of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane. Another area of research is the investigation of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane's potential use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane and its potential applications in other areas of medicine.

Synthesis Methods

3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane can be synthesized through a multistep process that involves the reaction of 3-methyl-2-butanone with hydrogen peroxide and sulfuric acid. The resulting product is then treated with sodium methoxide to produce 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane. The synthesis of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane requires careful handling due to its explosive nature, and safety precautions should be taken during the process.

Scientific Research Applications

3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has shown promising results in various scientific research applications. It has been studied for its potential use as a new class of antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has also been investigated for its potential use as a cancer treatment due to its ability to induce apoptosis in cancer cells. Additionally, 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has been studied for its antibacterial and antifungal properties.

properties

CAS RN

194021-88-0

Product Name

3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

1-(5-methoxy-3-methyl-1,2,4-trioxolan-3-yl)ethanone

InChI

InChI=1S/C6H10O5/c1-4(7)6(2)9-5(8-3)10-11-6/h5H,1-3H3

InChI Key

FSAAIWWCJBCQHF-UHFFFAOYSA-N

SMILES

CC(=O)C1(OC(OO1)OC)C

Canonical SMILES

CC(=O)C1(OC(OO1)OC)C

synonyms

Ethanone, 1-(5-methoxy-3-methyl-1,2,4-trioxolan-3-yl)- (9CI)

Origin of Product

United States

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